molecular formula C6H11N3S B1619789 Hydrazinecarbothioamide, 2-cyclopentylidene- CAS No. 7283-39-8

Hydrazinecarbothioamide, 2-cyclopentylidene-

Cat. No. B1619789
CAS RN: 7283-39-8
M. Wt: 157.24 g/mol
InChI Key: PKHFATUAFMXAKP-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-cyclopentylidene- is a chemical compound used in scientific research. It exhibits a wide range of applications, including catalysis and pharmaceutical synthesis, due to its unique properties and reactivity. It has a molecular weight of 157.24 g/mol and a molecular formula of C6H11N3S .


Synthesis Analysis

Hydrazinecarbothioamides can be synthesized by reacting thiosemicarbazide with 2-hydorxy-3-methoxybenzaldehyde in dry ethanol . The structure was elucidated by spectroscopic (FT-IR, 1H NMR, and 13C NMR) and single crystal X-ray diffraction techniques . In another study, N-(pyridin-2-yl)hydrazinecarbothioamide was synthesized and characterized by single-crystal X-ray and spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of Hydrazinecarbothioamide, 2-cyclopentylidene- was confirmed by spectroscopic (FT-IR, 1H NMR, and 13C NMR) and single crystal X-ray diffraction techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Corrosion Inhibition

Hydrazinecarbothioamide derivatives are studied for their corrosion inhibition properties. One study reports the effectiveness of these derivatives, including (E)-2-(2-hydroxybenzylidene) hydrazinecarbothioamide (MHC), in inhibiting the corrosion of 2024-T3 aluminum alloy in a saline environment. The inhibitors form an adsorbed protective layer on the alloy surface, enhancing its resistance to corrosion (Prakashaiah et al., 2018).

Cancer Research

In cancer research, certain derivatives of hydrazinecarbothioamide have been synthesized and evaluated for their effectiveness against the HER-2 overexpressed breast cancer cell line SKBr-3. These compounds demonstrated activity against this specific cancer cell line, offering potential pathways for therapeutic development (Bhat et al., 2015).

Materials Science

Hydrazinecarbothioamide derivatives are also relevant in materials science. For example, they are used in the synthesis of metal complexes with potential applications in catalysis. A study details the synthesis of a novel ligand, N,2-bis(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide, used to prepare new transition metal complexes. These complexes showed high yield and moderate to good diastereoselectivities in cyclopropanation reactions, important for chemical synthesis (Youssef et al., 2009).

Anticonvulsant Research

Another field of application is in anticonvulsant research. Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been designed, synthesized, and evaluated for their anticonvulsant activity. Some compounds in this class showed significant protection against seizures in experimental models (Tripathi & Kumar, 2013).

Analytical Chemistry

Hydrazinecarbothioamide derivatives are also used in the development of optical probes for detecting specific ions. A study focused on a simple-structured derivative that exhibited distinct fluorescence alterations upon the addition of specific metal ions, indicating its potential use in environmental and biological sensing applications (Shi et al., 2016).

Future Directions

Hydrazinecarbothioamides exhibit a wide range of applications, including catalysis and pharmaceutical synthesis, due to their unique properties and reactivity. Future research could focus on exploring these properties further and developing new applications for these compounds. For instance, the antioxidant activity of hydrazinecarbothioamides has been explored in some studies , suggesting potential future directions in this area.

Mechanism of Action

Target of Action

(Cyclopentylideneamino)thiourea, also known as 1-Cyclopentylidenethiosemicarbazide, cyclopentanone thiosemicarbazone, or Hydrazinecarbothioamide, 2-cyclopentylidene-, is a derivative of thiourea . Thiourea derivatives have been found to interact with a variety of molecular targets. For instance, they have been associated with enzymes involved in the biosynthesis of cell wall components, including mycolic acids, peptidoglycans, and arabinans, or targets in the branched-chain amino acid biosynthesis (BCAA) pathway and detoxification mechanisms .

Mode of Action

Thiourea derivatives are known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . They can interact allosterically with their targets, leading to changes in the activity of these targets .

Biochemical Pathways

Thiourea derivatives can affect various biochemical pathways. For instance, they can influence the biosynthesis of cell wall components and the BCAA pathway . These effects can lead to downstream changes in cellular processes, potentially contributing to their diverse biological activities .

Pharmacokinetics

A study on thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . The study also suggested that these compounds are absorbed and distributed to various organs in rats .

Result of Action

Given the diverse biological activities of thiourea derivatives, it is likely that this compound could have various effects at the molecular and cellular levels .

properties

IUPAC Name

(cyclopentylideneamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c7-6(10)9-8-5-3-1-2-4-5/h1-4H2,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHFATUAFMXAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=S)N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993629
Record name 2-Cyclopentylidenehydrazine-1-carboximidothioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7283-39-8
Record name 1-(Cyclopentylideneamino)thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanone, thiosemicarbazone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8269
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Record name 2-Cyclopentylidenehydrazine-1-carboximidothioic acid
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Record name cyclopentanone thiosemicarbazone
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Record name 1-(CYCLOPENTYLIDENEAMINO)THIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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